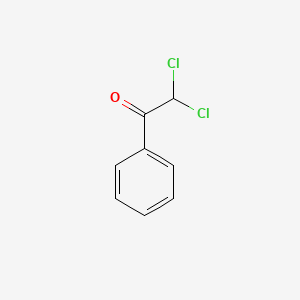

2,2-Dichloroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53617. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERJZAHSUZVMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051939 | |

| Record name | 2,2-Dichloro-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2648-61-5 | |

| Record name | 2,2-Dichloroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2648-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002648615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2,2-dichloro-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dichloro-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dichloroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DICHLOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VJ32JJ8LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dichloroacetophenone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloroacetophenone is a halogenated organic compound that serves as a valuable intermediate and reagent in organic synthesis.[1] Its structure, featuring a phenyl group attached to a dichloroacetyl moiety, imparts a unique reactivity that is leveraged in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of the α,α-dichloro keto group makes it a versatile building block for introducing specific functionalities into more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental methodologies related to this compound.

Chemical Structure and Identification

The structural identity of this compound is well-defined by various chemical identifiers and notations. It consists of an acetophenone (B1666503) core with two chlorine atoms substituted at the alpha-carbon position.

| Identifier | Value |

| IUPAC Name | 2,2-dichloro-1-phenylethan-1-one[1] |

| CAS Number | 2648-61-5[2] |

| Molecular Formula | C₈H₆Cl₂O[2] |

| Molecular Weight | 189.04 g/mol |

| SMILES String | ClC(Cl)C(C1=CC=CC=C1)=O |

| InChI Key | CERJZAHSUZVMCH-UHFFFAOYSA-N |

| Synonyms | α,α-Dichloroacetophenone, Phenacylidene chloride, 2,2-Dichloro-1-phenylethanone[1] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or solid, depending on the ambient temperature, with a distinctive odor.[1][3] A summary of its key physicochemical properties is presented below.

| Property | Value |

| Appearance | Colorless to pale yellow liquid/solid[1][3] |

| Melting Point | 20-21 °C[2] |

| Boiling Point | 132-134 °C at 13 mmHg[2] |

| Density | 1.34 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.5686[2] |

| Solubility | Moderately soluble in organic solvents; limited solubility in water. Decomposes in water and alcohol.[1][2] |

| Flash Point | >112 °C (>233.6 °F)[3] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the direct chlorination of acetophenone.

Method 1: Chlorination of Acetophenone [4]

-

Reactants: Acetophenone, Glacial Acetic Acid, Dry Chlorine Gas.

-

Procedure:

-

Dissolve acetophenone in glacial acetic acid in a suitable reaction vessel.

-

Bubble dry chlorine gas through the solution.

-

Maintain the reaction temperature below 60 °C.

-

Continue the chlorination process until the reaction mixture turns yellow, which typically takes 4-5 hours.

-

Pour the reaction mixture into ice water.

-

The oily layer of this compound will separate and can be isolated.

-

Method 2: Alkyne Halogenation [5]

A greener, chemoselective synthesis has also been reported.

-

Reactants: Phenylacetylene (or other suitable alkyne), Trichloroisocyanuric acid (TXCA), p-Tolylthiourea (B1348918), Water.

-

Procedure:

-

In a sealed tube, combine the alkyne (0.3 mmol), TXCA (0.3 mmol), and p-tolylthiourea (0.075 mmol) in water (1.5 mL).

-

Subject the reaction mixture to ultrasonic irradiation at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20 minutes.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to yield the desired product.

-

Below is a graphical representation of a generalized workflow for the synthesis and purification of this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and a singlet for the proton on the dichloromethyl group.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the dichloromethyl carbon, and the carbons of the aromatic ring.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[7]

Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the susceptibility of the C-Cl bonds to nucleophilic attack. It is a precursor in the synthesis of various heterocyclic compounds and other organic molecules.

One notable application is in the study of anticancer therapies, where it has been identified as a potential inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[8] PDK is an enzyme that plays a role in cancer cell metabolism. By inhibiting PDK, compounds like this compound can potentially disrupt the energy production of cancer cells.

The conceptual signaling pathway involving PDK inhibition is illustrated below.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system.[3][4] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[3][9] In case of contact, the affected area should be rinsed immediately with plenty of water.[9] It is incompatible with strong oxidizing agents and strong bases.[3] Hazardous decomposition products include hydrogen chloride, carbon monoxide, and carbon dioxide.[3]

References

- 1. CAS 2648-61-5: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chembk.com [chembk.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound(2648-61-5) 13C NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound | 2648-61-5 [chemicalbook.com]

- 9. echemi.com [echemi.com]

A Comprehensive Technical Guide to 2,2-dichloroacetophenone (CAS 2648-61-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,2-dichloroacetophenone (CAS 2648-61-5), a versatile organic compound with significant applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.[1][2] This document consolidates critical information regarding its chemical and physical properties, synthesis methodologies, known biological activities, and safety and handling protocols. All quantitative data is presented in structured tables for ease of reference. Furthermore, this guide includes a generalized experimental protocol for its synthesis and visual diagrams to illustrate key processes, serving as a valuable resource for professionals in research and development.

Introduction

This compound, also known as ω,ω-dichloroacetophenone, is an organic compound featuring a phenyl group attached to an acetyl moiety substituted with two chlorine atoms at the alpha position.[1] Its chemical formula is C₈H₆Cl₂O.[1][3][4][5] The presence of the dichloromethyl ketone functional group makes it a reactive and valuable intermediate for creating more complex molecules.[1][2] It is typically a colorless to pale yellow liquid or solid with a distinct odor.[1] This guide will explore the technical details of this compound, with a focus on its applications in scientific research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Source |

| CAS Registry Number | 2648-61-5 | [3][4] |

| Molecular Formula | C₈H₆Cl₂O | [1][4][5] |

| Molecular Weight | 189.04 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow solid or liquid | [1] |

| Melting Point | 20-21 °C | [6] |

| Boiling Point | 132-134 °C at 13 mmHg | [6] |

| Density | 1.34 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.5686 | [6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [1] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various methods, most commonly involving the chlorination of acetophenone (B1666503) or its derivatives.

General Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis of this compound from acetophenone.

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol: Generalized Chlorination of Acetophenone

The following is a generalized protocol for the synthesis of this compound. Researchers should consult specific literature for detailed reaction conditions and scale-up procedures.

Materials:

-

Acetophenone

-

Chlorinating agent (e.g., Trichloroisocyanuric acid (TCCA), Chlorine gas)

-

Solvent (e.g., Glacial acetic acid, water)

-

Catalyst (if required, e.g., p-tolylthiourea (B1348918) for sonochemical methods)[7]

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve acetophenone in the chosen solvent within a reaction vessel equipped with a stirrer and temperature control.

-

Addition of Chlorinating Agent: Slowly add the chlorinating agent to the reaction mixture. The addition rate should be controlled to manage the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]

-

Work-up: Once the reaction is complete, the mixture is quenched, typically with water. The product is then extracted into an organic solvent (e.g., dichloromethane).

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica (B1680970) gel or distillation under reduced pressure to yield pure this compound.[7][8]

One specific method involves the sonochemical synthesis in water using trichloroisocyanuric acid and p-tolylthiourea, which is noted for being an efficient and mild "green chemistry" approach.[2][7]

Chemical Reactivity and Applications

This compound is a valuable reagent in organic synthesis, primarily due to the reactivity conferred by the two chlorine atoms on the alpha-carbon to the ketone.[1]

Key Applications:

-

Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of various pharmaceutical compounds.[2] Its reactivity allows for the modification of biological pathways, making it a target for drug design.[2]

-

Agrochemical Synthesis: This compound is used as an intermediate in the production of agrochemicals.[1]

-

Organic Synthesis: It is a precursor for more complex organic molecules, such as diaryl ketones.[2]

-

Biochemical Research: this compound is utilized in studies focused on enzyme inhibition and cancer metabolism.[2] It has been identified as a useful research chemical and a Pyruvate Dehydrogenase Kinase (PDK) inhibitor in anticancer therapy.[6]

Biological Activity and Toxicology

The biological activity of this compound is an area of active research, particularly its role as a PDK inhibitor. PDKs are enzymes that play a crucial role in cancer cell metabolism.

Signaling Pathway: Role as a PDK Inhibitor

The following diagram illustrates the simplified mechanism of action of this compound as a PDK inhibitor.

Caption: Simplified diagram of this compound as a PDK inhibitor.

Toxicological Profile

This compound is classified as a hazardous substance and must be handled with care. The toxicological properties of this substance have not been fully investigated.[9]

Known Hazards:

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

| Safety Measure | Recommendation | Source |

| Engineering Controls | Use only in a chemical fume hood with adequate ventilation. | [9][12] |

| Personal Protective Equipment (PPE) | ||

| - Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133). | [9][12] |

| - Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [9][12] |

| - Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation occurs. | [9][12] |

| Handling | Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. | [9][12] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. | [9][12] |

| Spills | Absorb spill with inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. | [9] |

| First Aid | ||

| - Eyes | Flush with plenty of water for at least 15 minutes and seek medical aid. | [9] |

| - Skin | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and seek medical aid. | [9] |

| - Inhalation | Remove from exposure to fresh air immediately and seek medical aid. | [9] |

| - Ingestion | Wash mouth out with water and seek medical aid. | [9] |

Analytical Characterization

The identity and purity of this compound can be confirmed using various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for structural elucidation.[11][13]

-

Infrared (IR) Spectroscopy: FTIR spectra (neat and vapor phase) can be used for functional group analysis.[11]

-

Mass Spectrometry (MS): GC-MS analysis provides information on the molecular weight and fragmentation pattern.[11]

Conclusion

This compound (CAS 2648-61-5) is a chemical intermediate with significant utility in the pharmaceutical and agrochemical industries, as well as in fundamental organic synthesis research. Its role as a PDK inhibitor highlights its potential in the development of novel anticancer therapies. While its reactivity is advantageous, its hazardous properties necessitate strict adherence to safety protocols. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers and drug development professionals in their work with this compound.

References

- 1. CAS 2648-61-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 2648-61-5 [smolecule.com]

- 3. «alpha»,«alpha»-Dichloroacetophenone (CAS 2648-61-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. scbt.com [scbt.com]

- 6. This compound | 2648-61-5 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Method for preparing 2, 4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. This compound | C8H6Cl2O | CID 72870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. This compound(2648-61-5) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2,2-Dichloroacetophenone: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dichloroacetophenone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis and has garnered significant interest for its biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its role as a potent inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1), a critical regulator of cellular metabolism implicated in cancer. This document aims to be a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow solid or liquid with a distinctive odor. It is moderately soluble in organic solvents and has limited solubility in water.[1] It is known to decompose in water and alcohol.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆Cl₂O | [1][3] |

| Molecular Weight | 189.04 g/mol | [1][3] |

| Appearance | Colorless to pale yellow solid or liquid | [1] |

| Melting Point | 20-21 °C | [2] |

| Boiling Point | 132-134 °C at 13 mmHg | [2] |

| Density | 1.34 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.5686 | [2] |

| Solubility | Moderately soluble in organic solvents, limited in water | [1] |

| CAS Number | 2648-61-5 | [1][3] |

Table 2: Spectral Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available in online databases. | [4] |

| ¹³C NMR | Spectra available in online databases. | [5] |

| Mass Spectrometry (GC-MS) | Spectra available in online databases. | [6] |

| Infrared (FTIR) Spectroscopy | Spectra available in online databases. | [7] |

Experimental Protocols

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. Below are protocols for two common methods.

2.1.1. Chlorination of Acetophenone (B1666503)

This method involves the direct chlorination of acetophenone.

-

Materials: Acetophenone, glacial acetic acid, chlorine gas, ice water.

-

Procedure:

-

Dissolve acetophenone in glacial acetic acid in a reaction vessel equipped with a gas inlet tube and a stirrer.

-

While stirring, bubble dry chlorine gas through the solution.

-

Maintain the reaction temperature not exceeding 60 °C.

-

Continue the chlorination for approximately 4-5 hours, or until the reaction mixture turns yellow.

-

Pour the reaction mixture into ice water.

-

The oily layer of this compound will separate from the aqueous layer and can be isolated.

-

2.1.2. Sonochemical Synthesis from an Alkyne

This method offers a rapid and efficient synthesis under mild conditions.

-

Materials: A suitable alkyne precursor (e.g., 1-phenyl-2-(trimethylsilyl)acetylene), trichloroisocyanuric acid (TXCA), p-tolylthiourea (B1348918), water, hexanes, ethyl acetate (B1210297).

-

Procedure:

-

In a sealed tube, combine the alkyne (0.3 mmol), TXCA (0.3 mmol), and p-tolylthiourea (0.075 mmol, 12 mg) in water (1.5 mL).[8]

-

Subject the reaction mixture to ultrasonic irradiation at room temperature.[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20 minutes.[8]

-

Upon completion, concentrate the mixture under reduced pressure.[8]

-

Purify the residue by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.[8]

-

Chemical Reactions of this compound

2.2.1. Darzens Condensation with Benzaldehyde (B42025)

The Darzens condensation is a classic reaction for the formation of α,β-epoxy esters (glycidic esters). This compound can participate in this reaction.

-

Materials: this compound, benzaldehyde, a strong base (e.g., sodium methoxide), and a suitable solvent (e.g., dry toluene).

-

General Procedure:

-

To a well-stirred solution of benzaldehyde in dry toluene, cooled in an ice bath, add this compound.

-

Slowly add a suspension of sodium methoxide (B1231860) in dry toluene, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

The reaction progress can be monitored by TLC.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layers are then washed, dried, and concentrated to yield the crude α,β-epoxy ketone.

-

2.2.2. Hydrolysis to Mandelic Acid

This compound can be hydrolyzed under alkaline conditions to yield mandelic acid.[2][9]

-

Materials: this compound, sodium hydroxide (B78521) solution (e.g., 10%), hydrochloric acid, activated carbon.

-

Procedure:

-

Slowly add this compound to a stirred 10% sodium hydroxide solution.[2]

-

Maintain the reaction temperature at a controlled temperature (e.g., 60-65 °C).[10]

-

After the addition, continue stirring for an additional 1.5 hours.

-

Acidify the reaction mixture with hydrochloric acid to adjust the pH.[2]

-

Add activated carbon for decolorization and heat if necessary.

-

Upon cooling, mandelic acid will crystallize out of the solution and can be collected by filtration.[2]

-

Biological Activity and Signaling Pathways

This compound has been identified as a potent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1).[2] PDK1 is a key enzyme in cellular metabolism that negatively regulates the pyruvate dehydrogenase complex (PDC), thereby promoting aerobic glycolysis (the Warburg effect), a hallmark of many cancer cells.

Inhibition of PDK1 by this compound has been shown to have anti-cancer effects, particularly in acute myeloid leukemia (AML). The mechanism of action involves the suppression of the PI3K/Akt signaling pathway. This inhibition leads to a cascade of downstream effects, including:

-

Induction of Apoptosis: Inhibition of the PI3K/Akt pathway leads to increased cleavage of pro-apoptotic proteins such as PARP and Caspase 3, and a decrease in the expression of anti-apoptotic proteins like BCL-xL and BCL-2.

-

Suppression of Autophagy: The PI3K/Akt/mTOR pathway is a central regulator of autophagy. Inhibition of this pathway by this compound leads to a decrease in the expression of autophagy regulators like ULK1 and Beclin-1, thereby suppressing this cell survival mechanism.

The dual effect of inducing apoptosis and inhibiting autophagy makes PDK1 inhibition a promising therapeutic strategy for cancer.

Signaling Pathway Diagram

Caption: Inhibition of PDK1 by this compound disrupts the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Assessing Biological Activity

Caption: A typical experimental workflow to evaluate the anticancer effects of this compound.

Conclusion

This compound is a valuable chemical entity with well-defined physical and chemical properties. Its utility as a synthetic intermediate is demonstrated through its participation in key organic reactions. Furthermore, its potent inhibitory activity against PDK1 highlights its potential as a lead compound in the development of novel anticancer therapeutics. This guide provides essential technical information to support further research and development efforts involving this compound. Researchers should always adhere to appropriate safety precautions when handling this compound, as it is classified as an irritant.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. CN112409159B - Method for synthesizing mandelic acid by oxidation-chlorination process - Google Patents [patents.google.com]

- 3. Method for preparing 2, 4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Dichloroacetophenone

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a focused overview of the core physicochemical properties of 2,2-dichloroacetophenone, a compound of interest in organic synthesis and as a potential intermediate in the development of pharmaceuticals.[1][2]

Core Compound Properties

This compound is an organic compound featuring a phenyl group connected to an acetyl group substituted with two chlorine atoms.[2] This structure makes it a valuable reagent in various synthetic organic chemistry applications.[2]

Quantitative Data Summary

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₈H₆Cl₂O | - |

| Molecular Weight | 189.04 | g/mol |

| CAS Number | 2648-61-5 | - |

| Density | 1.34 | g/mL at 25 °C |

| Melting Point | 20-21 | °C |

| Boiling Point | 132-134 | °C at 13 mmHg |

| Refractive Index | 1.5686 | n20/D |

Data sourced from multiple chemical databases.[1][3][4][5][6]

Experimental Protocols

The data presented in this guide are based on standardized analytical methods commonly used in chemical characterization. Detailed experimental protocols for determining properties such as molecular weight (e.g., via mass spectrometry), melting point, and boiling point are well-established in the fields of analytical and organic chemistry. For specific procedural details, researchers are advised to consult standard reference texts and pharmacopeial methodologies.

Logical Relationship Diagram

The following diagram illustrates the fundamental relationship between the compound's common name, its empirical formula, and its calculated molecular weight.

References

- 1. This compound | 2648-61-5 [chemicalbook.com]

- 2. CAS 2648-61-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H6Cl2O | CID 72870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. 2648-61-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Solubility of 2,2-Dichloroacetophenone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,2-Dichloroacetophenone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a phenyl group and a dichloromethyl ketone moiety, dictates its physicochemical properties, including its solubility in various organic solvents. A thorough understanding of its solubility is crucial for reaction optimization, purification processes, formulation development, and toxicological studies.

This guide summarizes the known solubility characteristics of this compound, provides a robust experimental framework for quantitative solubility determination, and outlines the key factors influencing its dissolution in organic media.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cl₂O | [1] |

| Molecular Weight | 189.04 g/mol | [1] |

| Appearance | Colorless to pale yellow solid or liquid | [2] |

| Melting Point | 20-21 °C | |

| Boiling Point | 132-134 °C at 13 mmHg | |

| Density | 1.34 g/mL at 25 °C | |

| CAS Number | 2648-61-5 | [1] |

Solubility of this compound: Qualitative Data

Published literature describes the solubility of this compound in qualitative terms. It is generally characterized as being "moderately soluble" in organic solvents and having "limited solubility" in water.[2] Specific mentions of its solubility in particular organic solvents are summarized in Table 2.

Table 2: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | Qualitative Solubility | Reference |

| Chloroform | Slightly Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] |

| Methanol | Slightly Soluble | [3] |

It is important to note that "slightly soluble" is a non-quantitative term and experimental determination is necessary for precise solubility values.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized protocol for the determination of the solubility of this compound in an organic solvent of interest. The most common and reliable method is the shake-flask method followed by quantitative analysis.

Principle

An excess amount of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique, such as gravimetry or UV-Vis spectroscopy.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

Evaporating dish (for gravimetric analysis)

-

UV-Vis spectrophotometer (for spectroscopic analysis)

-

Quartz cuvettes

Experimental Workflow

The general workflow for the experimental determination of solubility is depicted in the following diagram.

Caption: A flowchart of the experimental workflow for determining the solubility of a solid in a liquid.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

For finer particles, centrifugation may be necessary to achieve a clear supernatant.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To ensure no solid particles are transferred, it is highly recommended to use a syringe filter that is chemically resistant to the solvent.

-

-

Quantitative Analysis:

-

Method A: Gravimetric Analysis

-

Transfer the collected supernatant to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Once the solvent is fully evaporated, place the dish in a vacuum oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Method B: UV-Vis Spectroscopic Analysis

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determination of λmax: Scan one of the standard solutions to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax and plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

-

The logical relationship for selecting an analytical method is presented below.

Caption: A decision tree for selecting an appropriate analytical method for solubility determination.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Polarity of the Solvent: "Like dissolves like" is a fundamental principle. This compound has both polar (carbonyl group) and nonpolar (phenyl ring, chlorinated alkyl chain) regions. Its solubility will be highest in solvents with a similar polarity.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Intermolecular Forces: The ability of the solvent to overcome the solute-solute interactions in the crystal lattice and form new solute-solvent interactions will determine the extent of dissolution. Hydrogen bonding, dipole-dipole interactions, and van der Waals forces all play a role.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is sparse in the current body of scientific literature, this guide provides the available qualitative information and a robust, generalized experimental protocol for its determination. By following the outlined procedures, researchers can generate reliable and accurate solubility data, which is essential for the effective use of this important chemical intermediate in various scientific and industrial applications. The provided workflows and decision logic diagrams offer a clear and structured approach to planning and executing these solubility studies.

References

A Comprehensive Technical Guide to 2,2-Dichloroacetophenone

This technical guide provides an in-depth overview of 2,2-dichloroacetophenone, including its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Name and Synonyms

The compound with the common name this compound is systematically named under IUPAC nomenclature as 2,2-dichloro-1-phenylethanone [1]. It is also known by a variety of synonyms, which are listed below for comprehensive reference.

Table 1: Synonyms for 2,2-Dichloro-1-phenylethanone

| Synonym | Source |

| This compound | [1][2] |

| Acetophenone (B1666503), 2,2-dichloro- | [1][2][3] |

| alpha,alpha-Dichloroacetophenone | [1][2][3] |

| ω,ω-Dichloroacetophenone | [2] |

| Phenacylidene chloride | [1][2][3] |

| 1,1-Dichloroacetophenone | [1][3] |

| Dichloromethyl phenyl ketone | [3][4] |

| Ethanone, 2,2-dichloro-1-phenyl- | [1][2] |

Physicochemical Properties

This compound is an organic compound that is typically a colorless to pale yellow liquid or a low-melting solid with a distinct odor[2][3]. It is moderately soluble in organic solvents and has limited solubility in water[2]. The key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cl₂O | [1][5] |

| Molecular Weight | 189.04 g/mol | [1][5] |

| CAS Number | 2648-61-5 | [1][3] |

| Appearance | Colorless to pale yellow liquid or solid | [2][3] |

| Melting Point | 20-21.5 °C | [3][6] |

| Boiling Point | 132-134 °C at 13 mmHg | [3][6] |

| Density | 1.34 g/mL at 25 °C | [3][6] |

| Refractive Index (n20/D) | 1.5686 | [3][6] |

| Flash Point | >230 °F (>113 °C) - closed cup | [4] |

Experimental Protocols

The following section details a common laboratory-scale synthesis of this compound.

3.1. Synthesis of this compound via Chlorination of Acetophenone

A prevalent method for the synthesis of this compound involves the direct chlorination of acetophenone.

Principle: This synthesis is based on the alpha-halogenation of a ketone. Acetophenone is reacted with chlorine gas in a suitable solvent, typically glacial acetic acid. The reaction proceeds until two chlorine atoms have substituted the two alpha-hydrogens of the acetophenone.

Materials and Reagents:

-

Acetophenone

-

Glacial Acetic Acid

-

Dry Chlorine Gas

-

Ice water

Procedure:

-

Dissolve acetophenone in glacial acetic acid in a reaction vessel equipped with a gas inlet tube, a stirrer, and a thermometer.

-

Begin bubbling dry chlorine gas through the solution while maintaining vigorous stirring.

-

Control the reaction temperature, ensuring it does not exceed 60 °C. The chlorination process typically takes about 4-5 hours.

-

Monitor the reaction until the solution turns yellow, indicating the progress of the chlorination.

-

After the reaction is complete, pour the reaction mixture into ice water.

-

An oily layer of this compound will separate from the aqueous layer.

-

Separate the oily product from the water layer. Further purification can be achieved through distillation under reduced pressure.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves chlorine gas, which is toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Visualizations

4.1. Synthesis Workflow of this compound

The following diagram illustrates the workflow for the synthesis of this compound from acetophenone.

4.2. Logical Relationship of Nomenclature

The diagram below shows the relationship between the common name, IUPAC name, and other synonyms for the target compound.

References

- 1. This compound | C8H6Cl2O | CID 72870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2648-61-5: this compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. 2648-61-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 2648-61-5 [chemicalbook.com]

An In-depth Technical Guide to 2,2-Dichloroacetophenone: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dichloroacetophenone, a halogenated aromatic ketone with significant applications in organic synthesis and burgeoning interest in medicinal chemistry. This document details its discovery and historical context, outlines its physicochemical and spectroscopic properties, provides detailed experimental protocols for its synthesis, and explores its biological activities, with a particular focus on its role as an inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK). All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz.

Introduction

This compound, also known as α,α-dichloroacetophenone, is an organic compound featuring a phenyl group attached to a dichloroacetyl group.[1] Its chemical structure lends it significant reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] While the parent compound, acetophenone (B1666503), has been known since the mid-19th century, the introduction of chlorine atoms at the alpha position dramatically alters its chemical and biological properties. Recently, this compound has gained prominence as a research chemical due to its activity as an inhibitor of Pyruvate Dehydrogenase Kinase (PDK), a key enzyme in cellular metabolism, suggesting its potential as an anticancer therapeutic.[2][3]

Discovery and History

The synthesis of acetophenone, the precursor to this compound, was first achieved by Charles Friedel in 1857.[4] However, the industrial synthesis of acetophenone became more feasible with the advent of the Friedel-Crafts reaction in 1877, a method developed by Charles Friedel and James Mason Crafts for the acylation and alkylation of aromatic rings.[4] This reaction remains a cornerstone of organic synthesis for creating aryl ketones.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to pale yellow liquid or low-melting solid with a distinctive odor.[1] It is moderately soluble in organic solvents and has limited solubility in water.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆Cl₂O | |

| Molar Mass | 189.04 g/mol | |

| Appearance | Colorless to pale yellow liquid/solid | [1] |

| Melting Point | 20-21 °C | [5] |

| Boiling Point | 132-134 °C at 13 mmHg | [5] |

| Density | 1.34 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.5686 | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference(s) |

| ¹H NMR | ~7.5-8.1 | multiplet | CDCl₃ | [6] |

| ~6.7 | singlet | CDCl₃ | ||

| ¹³C NMR | ~185 | singlet (C=O) | CDCl₃ | [7][8][9] |

| ~135 | singlet (aromatic C) | CDCl₃ | [7][8][9] | |

| ~130 | singlet (aromatic CH) | CDCl₃ | [7][8][9] | |

| ~129 | singlet (aromatic CH) | CDCl₃ | [7][8][9] | |

| ~68 | singlet (CHCl₂) | CDCl₃ | [7][8][9] |

Mass Spectrometry (MS)

| m/z | Interpretation | Reference(s) |

| 188/190/192 | [M]⁺ molecular ion cluster (due to ³⁵Cl and ³⁷Cl isotopes) | [10] |

| 105 | [C₆H₅CO]⁺ (benzoyl cation) - base peak | [10] |

| 77 | [C₆H₅]⁺ (phenyl cation) | [10] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~1700 | C=O stretch (strong) | [10] |

| ~1600, ~1450 | C=C aromatic ring stretches | [10] |

| ~700-800 | C-Cl stretch | [10] |

Experimental Protocols

Synthesis of this compound by Chlorination of Acetophenone

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Acetophenone

-

Glacial Acetic Acid

-

Dry Chlorine Gas

-

Ice

-

Separatory Funnel

-

Reaction Flask with gas inlet and outlet

Procedure:

-

Dissolve acetophenone in glacial acetic acid in a reaction flask.

-

While stirring, bubble dry chlorine gas through the solution.

-

Maintain the reaction temperature below 60 °C. The reaction is exothermic and may require external cooling.

-

Continue the chlorination for approximately 4-5 hours, or until the reaction mixture turns a persistent yellow color, indicating the presence of excess chlorine.

-

Pour the reaction mixture into ice water.

-

The oily layer of this compound will separate from the aqueous layer.

-

Using a separatory funnel, separate the organic layer.

-

Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then again with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

The crude product can be purified by vacuum distillation.

Characterization Workflow

The following workflow outlines the typical steps for the characterization of the synthesized this compound.

Diagram 1: Experimental Workflow for Synthesis and Characterization.

Biological Activity and Signaling Pathway

Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

Recent research has identified this compound as an inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[2][3] PDK is a mitochondrial enzyme that plays a crucial role in cellular metabolism by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC).[11][12][13] PDC catalyzes the conversion of pyruvate to acetyl-CoA, a key entry point into the tricarboxylic acid (TCA) cycle for aerobic respiration.[13]

In many cancer cells, there is a metabolic shift towards aerobic glycolysis (the Warburg effect), where glucose is preferentially converted to lactate (B86563) even in the presence of oxygen. PDKs are often overexpressed in cancer cells, contributing to this metabolic phenotype by inhibiting PDC activity.[14][15] By inhibiting PDK, this compound can reactivate PDC, shifting cancer cell metabolism from glycolysis back to oxidative phosphorylation.[2][3] This metabolic reprogramming can lead to increased production of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and ultimately, apoptosis (programmed cell death) in cancer cells.[2]

PDK1 Signaling Pathway

The following diagram illustrates the central role of the Pyruvate Dehydrogenase Complex (PDC) and its regulation by Pyruvate Dehydrogenase Kinase (PDK), which is inhibited by this compound.

Diagram 2: PDK Signaling Pathway Inhibition.

Applications and Future Perspectives

This compound serves as a versatile building block in organic synthesis for the preparation of more complex molecules.[1] Its primary application lies in its role as an intermediate for pharmaceuticals and agrochemicals.[1]

The discovery of its inhibitory activity against PDK has opened new avenues for its application in cancer research and drug development.[2][3] While this compound itself has shown some anticancer potency, it is also being used as a scaffold for the development of more potent and selective PDK inhibitors.[2][14][15] Future research will likely focus on optimizing its structure to enhance its therapeutic index and exploring its efficacy in various cancer models.

Conclusion

This compound is a compound with a rich history rooted in the fundamental principles of organic synthesis. While its traditional use has been as a chemical intermediate, its recently elucidated biological activity as a PDK inhibitor has positioned it as a molecule of significant interest in the field of cancer metabolism. This guide has provided a comprehensive overview of its discovery, properties, synthesis, and biological function, offering a valuable resource for researchers and professionals in the chemical and biomedical sciences. Further investigation into this and related compounds holds promise for the development of novel therapeutic strategies.

References

- 1. CAS 2648-61-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Anticancer effects of some novel dichloroacetophenones through the inhibition of pyruvate dehydrogenase kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting PDK1 with dichloroacetophenone to inhibit acute myeloid leukemia (AML) cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 2648-61-5 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. This compound(2648-61-5) 13C NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound | C8H6Cl2O | CID 72870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]

- 12. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 14. Dichloroacetophenone biphenylsulfone ethers as anticancer pyruvate dehydrogenase kinase inhibitors in non-small cell lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Reactivity and Stability of 2,2-Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,2-dichloroacetophenone. It is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document details its chemical and physical properties, key reactions, and stability profile. It also includes detailed experimental protocols and visual diagrams to illustrate reaction pathways and workflows, serving as a valuable resource for scientists and researchers in the field of drug development and organic synthesis.

Introduction

This compound, also known as α,α-dichloroacetophenone, is an organic compound with the chemical formula C₈H₆Cl₂O.[2] Its structure features a phenyl group attached to a dichloroacetyl group. The presence of the chlorine atoms and the carbonyl group makes it a reactive molecule and a versatile building block in organic synthesis.[1] This guide aims to provide a detailed understanding of its chemical behavior to facilitate its safe and effective use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆Cl₂O | [2] |

| Molecular Weight | 189.04 g/mol | [2] |

| CAS Number | 2648-61-5 | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1][3] |

| Melting Point | 20-21 °C | [3] |

| Boiling Point | 132-134 °C at 13 mmHg | [3] |

| Density | 1.34 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.5686 | [3] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [1] |

| Flash Point | >112 °C (>233.6 °F) | [4] |

Chemical Reactivity

This compound exhibits reactivity at the carbonyl group and the α-carbon bearing the two chlorine atoms. Its key reactions include nucleophilic substitution, condensation reactions, and hydrolysis.

Hydrolysis to Mandelic Acid

Under alkaline conditions, this compound readily undergoes hydrolysis to form mandelate, which upon acidification yields mandelic acid.[5] This is a significant reaction as mandelic acid is a valuable chiral building block in the pharmaceutical industry.

Darzens Condensation

This compound can participate in the Darzens condensation reaction with aldehydes or ketones in the presence of a base to form α,β-epoxy ketones (glycidic ketones).[6][7] This reaction is a powerful tool for the formation of C-C bonds and the synthesis of functionalized epoxides.

Reactivity towards Nucleophiles

The presence of two electron-withdrawing chlorine atoms at the α-position makes the carbonyl carbon of this compound highly electrophilic and susceptible to attack by various nucleophiles.[8] These reactions can lead to a diverse range of products and are a cornerstone of its synthetic utility.

Stability

The stability of this compound is a critical consideration for its storage, handling, and use in multi-step syntheses.

Thermal Stability

Photochemical Stability

α-Haloketones are known to be photochemically active.[12][13] Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-halogen bond and subsequent radical reactions, resulting in degradation. Therefore, it is advisable to store this compound in amber-colored containers, protected from light.

Stability in Different Media

-

Acidic Conditions: this compound is expected to be relatively stable in acidic media, although the carbonyl oxygen can be protonated, which may activate it towards certain reactions.

-

Basic Conditions: As demonstrated by its hydrolysis to mandelic acid, this compound is unstable in basic solutions.[5] The rate of degradation is dependent on the pH and temperature.

-

Oxidative/Reductive Conditions: The compound is incompatible with strong oxidizing agents and strong bases.[3]

Microbial Degradation

Studies on related chloroacetophenones have shown that they can be degraded by microorganisms. For instance, Arthrobacter species have been shown to mineralize mono-, di-, and trichlorinated acetophenones.[14][15][16] The proposed degradation pathway involves an initial oxygen-insertion reaction to form a phenyl acetate (B1210297) derivative, which is then hydrolyzed.[17]

Experimental Protocols

Synthesis of Mandelic Acid from this compound

This protocol is adapted from established literature procedures.[16][18]

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Activated carbon

-

Water

-

Round-bottom flask with a stirrer

-

Heating mantle

-

pH meter or pH paper

Procedure:

-

Prepare a 10% (w/v) solution of sodium hydroxide in water.

-

In a round-bottom flask equipped with a stirrer, slowly add this compound to the sodium hydroxide solution while stirring.

-

Heat the mixture to 50-60°C and maintain this temperature with stirring for a specified period to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature.

-

Slowly add hydrochloric acid to the solution to adjust the pH to 1-2.

-

Add a small amount of activated carbon to the solution and stir to decolorize.

-

Filter the solution to remove the activated carbon.

-

Cool the filtrate to induce crystallization of mandelic acid.

-

Collect the mandelic acid crystals by filtration, wash with cold water, and dry.

General Protocol for Darzens Condensation

This is a general protocol and may require optimization for specific substrates.[6][7]

Materials:

-

This compound

-

Aldehyde or ketone

-

Anhydrous ethanol (B145695) or other suitable solvent

-

Sodium ethoxide or another strong base

-

Round-bottom flask with a stirrer and dropping funnel

-

Ice bath

Procedure:

-

In a dry round-bottom flask, prepare a solution of sodium ethoxide in anhydrous ethanol and cool it to 0°C in an ice bath.

-

In a separate flask, dissolve this compound and the desired aldehyde or ketone in anhydrous ethanol.

-

Add the solution from step 2 dropwise to the cooled sodium ethoxide solution with vigorous stirring.

-

After the addition is complete, continue stirring at 0°C for a period, then allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Conclusion

This compound is a reactive and versatile chemical intermediate with a well-defined set of chemical transformations. Its stability is influenced by factors such as temperature, light, and pH. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for its successful application in the synthesis of pharmaceuticals and other fine chemicals. Further experimental studies are recommended to quantify its reaction kinetics and stability under various conditions to build a more complete profile of this important compound.

References

- 1. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 2. This compound | C8H6Cl2O | CID 72870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Darzens reaction - Wikipedia [en.wikipedia.org]

- 6. Darzens Reaction [organic-chemistry.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mt.com [mt.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cetco.com [cetco.com]

- 12. Photochemical Synthesis of α-Haloketones - ChemistryViews [chemistryviews.org]

- 13. Synthetic Access to Aromatic α-Haloketones [mdpi.com]

- 14. Microbial degradation of chlorinated acetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Microbial degradation of chlorinated acetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The microbial metabolism of acetophenone. Metabolism of acetophenone and some chloroacetophenones by an Arthrobacter species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,2-Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2-Dichloroacetophenone is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. This guide provides a comprehensive overview of the theoretical and practical aspects of these reactions. The electron-withdrawing nature of the dichloroacetyl group significantly influences the reactivity of the aromatic ring and the regioselectivity of the substitution, presenting unique challenges and opportunities in synthetic chemistry. This document details the expected reactivity, orientation of substitution, and provides inferred experimental protocols for key electrophilic substitution reactions based on established principles and analogous transformations.

Introduction

This compound (C8H6Cl2O) is a substituted aromatic ketone. The core of its reactivity in the context of this guide is the benzene (B151609) ring, which is susceptible to electrophilic attack. However, the reactivity of this ring is profoundly modulated by the presence of the α,α-dichloroacetyl substituent (-COCHCl2). This group is strongly electron-withdrawing due to both the inductive effect of the chlorine atoms and the carbonyl group, and the resonance effect of the carbonyl group. Consequently, the benzene ring in this compound is significantly deactivated towards electrophilic aromatic substitution compared to benzene itself.

The primary focus of this guide is to elucidate the outcomes and provide methodologies for common electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions, on the this compound scaffold.

Reactivity and Orientation in Electrophilic Aromatic Substitution

The dichloroacetyl group is a powerful deactivating group. This deactivation arises from the electron-withdrawing nature of the substituent, which reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.

Furthermore, the dichloroacetyl group is a meta-director. The resonance structures of the arenium ion intermediate formed during electrophilic attack show that attack at the ortho and para positions results in a destabilizing placement of a positive charge adjacent to the positively polarized carbonyl carbon. In contrast, attack at the meta position avoids this unfavorable arrangement, making the meta pathway the most energetically favorable.

Therefore, electrophilic substitution reactions on this compound are expected to be sluggish, requiring forcing conditions, and to yield predominantly the meta-substituted product.

Key Electrophilic Substitution Reactions

While specific experimental data for this compound is sparse in publicly accessible literature, we can infer the reaction conditions and expected outcomes from reactions with similar deactivated aromatic ketones, such as acetophenone (B1666503), and from general principles of organic chemistry. A Japanese patent suggests the viability of nitrating this compound among other acetophenone derivatives.[1]

Nitration

The introduction of a nitro group (-NO2) onto the aromatic ring is a fundamental transformation. For a deactivated substrate like this compound, a potent nitrating system is required.

Expected Reaction:

| Reactant/Reagent | Molar Ratio (relative to substrate) | Purpose |

| This compound | 1.0 | Substrate |

| Fuming Nitric Acid | 1.1 - 1.5 | Nitrating agent |

| Concentrated Sulfuric Acid | Excess | Catalyst and dehydrating agent |

Experimental Protocol (Inferred):

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add this compound to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid and cool it to 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of the substrate in sulfuric acid, keeping the reaction temperature between 0 and 10 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for a period of 1 to 5 hours, monitoring the reaction progress by TLC or GC.

-

Carefully pour the reaction mixture onto crushed ice and water to quench the reaction and precipitate the product.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Halogenation

Halogenation introduces a halogen atom (e.g., -Cl, -Br) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst to activate the halogen.

Expected Reaction (Bromination):

| Reactant/Reagent | Molar Ratio (relative to substrate) | Purpose |

| This compound | 1.0 | Substrate |

| Bromine (Br2) | 1.1 | Halogenating agent |

| Iron(III) Bromide (FeBr3) | 0.1 - 1.1 | Lewis acid catalyst |

Experimental Protocol (Inferred):

-

To a solution of this compound in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) in a flask protected from moisture, add the Lewis acid catalyst (e.g., FeBr3).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in the same solvent from a dropping funnel.

-

After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, wash with an aqueous solution of sodium bisulfite (to remove excess bromine), followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring. This reaction is typically carried out using fuming sulfuric acid.

Expected Reaction:

| Reactant/Reagent | Molar Ratio (relative to substrate) | Purpose |

| This compound | 1.0 | Substrate |

| Fuming Sulfuric Acid (Oleum) | Excess | Sulfonating agent and solvent |

Experimental Protocol (Inferred):

-

In a flask equipped with a stirrer and protected from moisture, carefully add this compound to an excess of fuming sulfuric acid at room temperature.

-

Heat the mixture to a moderate temperature (e.g., 50-100 °C) and maintain for several hours.

-

Monitor the reaction progress by taking aliquots, quenching them in water, and analyzing by a suitable method (e.g., HPLC).

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

The sulfonic acid product may precipitate or remain in solution. If it precipitates, it can be collected by filtration. If it is water-soluble, it can often be salted out by adding sodium chloride.

-

The product is then washed and dried.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated rings like this compound. The electron-withdrawing dichloroacetyl group deactivates the ring to such an extent that it is unlikely to react with the carbocation or acylium ion electrophiles generated under typical Friedel-Crafts conditions.

Visualizations

Caption: General mechanism of electrophilic aromatic substitution.

Caption: A typical experimental workflow for electrophilic substitution.

Conclusion

The electrophilic substitution reactions of this compound are challenging due to the strong deactivating effect of the dichloroacetyl group. Successful transformations require forcing reaction conditions. The substitution is predicted to occur predominantly at the meta position. While direct experimental procedures are not widely reported, this guide provides a robust framework based on established chemical principles and analogous reactions to enable researchers to design and execute these transformations. Careful optimization and monitoring of reaction conditions will be crucial for achieving desired outcomes in the synthesis of novel derivatives of this compound for applications in drug discovery and materials science.

References

The Biological Activity of 2,2-Dichloroacetophenone as a Pyruvate Dehydrogenase Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activity of 2,2-dichloroacetophenone (DAP) as a potent inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1). Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, which is partly regulated by the overexpression of PDKs. By inhibiting PDK1, this compound promotes a shift from glycolysis back to mitochondrial respiration, leading to reduced cancer cell proliferation and induction of apoptosis. This guide summarizes the quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and cancer metabolism.

Introduction

Cancer metabolism has emerged as a critical area of research for the development of novel therapeutic strategies. One of the key metabolic hallmarks of many cancer cells is the reliance on aerobic glycolysis, where glucose is converted to lactate (B86563) even in the presence of oxygen. This metabolic phenotype is largely driven by the upregulation of Pyruvate Dehydrogenase Kinases (PDKs), which phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC). Inactivation of PDC diverts pyruvate away from the mitochondrial tricarboxylic acid (TCA) cycle, thereby promoting glycolysis.

There are four known isoforms of PDK (PDK1-4), and PDK1 is frequently overexpressed in various cancers, including acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC)[1][2]. This makes PDK1 an attractive therapeutic target. This compound (DAP) has been identified as a potent small molecule inhibitor of PDK1, demonstrating significant anti-cancer activity in preclinical models[1][3]. This guide will explore the biological activity of this compound, its mechanism of action as a PDK1 inhibitor, and its effects on cancer cell signaling pathways.

Mechanism of Action

This compound functions as a competitive inhibitor of PDK1. By binding to the kinase, it prevents the phosphorylation of the E1α subunit of the Pyruvate Dehydrogenase Complex. This inhibition of PDK1 leads to the reactivation of PDC, which in turn facilitates the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle and subsequent oxidative phosphorylation. This metabolic reprogramming from glycolysis towards glucose oxidation has been shown to decrease the mitochondrial membrane potential and promote the release of pro-apoptotic factors[4].

Quantitative Data

The inhibitory activity of this compound and its analogs has been quantified in various studies. The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of these compounds.

Table 1: IC50 Values of this compound in AML Cell Lines [4]

| Cell Line | IC50 (µM) |

| U937 | 14.0 |

| Raji | 24.4 |

Table 2: Inhibitory Activity of Novel Dichloroacetophenone-Based Analogs against PDK1 [5]

| Compound | PDK1 IC50 (nM) |